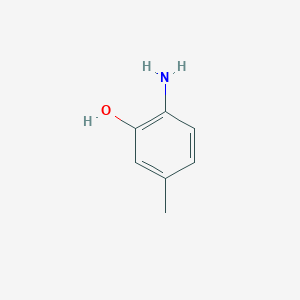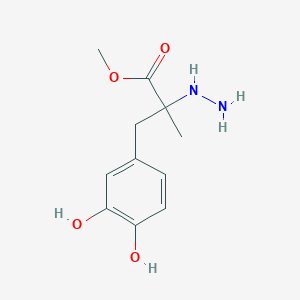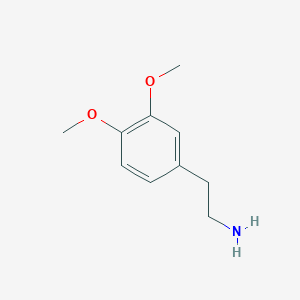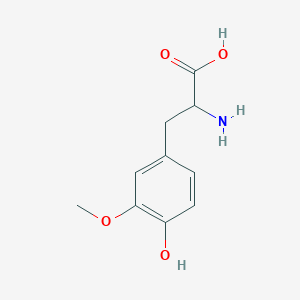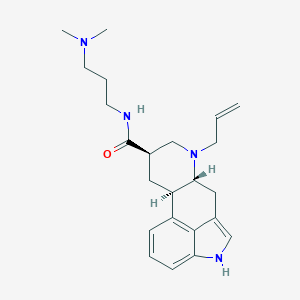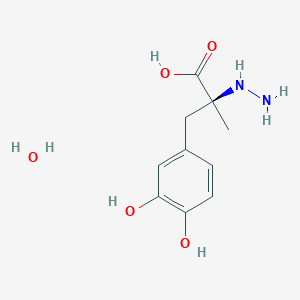![molecular formula C15H11ClN2O B193635 4-[(7-Chloroquinolin-4-yl)amino]phenol CAS No. 81099-86-7](/img/structure/B193635.png)
4-[(7-Chloroquinolin-4-yl)amino]phenol
概要
説明
“4-[(7-Chloroquinolin-4-yl)amino]phenol” is a chemical compound with the molecular formula C20H24Cl3N3O . It is also known as “4-[(7-chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]phenol dihydrochloride” and has a molecular weight of 428.79 .
Molecular Structure Analysis
The molecular structure of “4-[(7-Chloroquinolin-4-yl)amino]phenol” is characterized by the presence of a 7-chloroquinolin-4-yl group and a phenol group . The InChI code for this compound is "1S/C20H22ClN3O.2ClH/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;;/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);2*1H" .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(7-Chloroquinolin-4-yl)amino]phenol” include a molecular weight of 428.79 and a molecular formula of C20H24Cl3N3O . It is a solid at room temperature .科学的研究の応用
Antimalarial Activity
The antimalarial potential of 4-((7-Chloroquinolin-4-yl)amino)phenol derivatives, particularly chalcones, has been explored due to their inhibitory effects on heme crystallization, a vital process for the malaria-causing parasite. Studies have shown that certain derivatives can display significant inhibitory values, indicating strong antimalarial mechanisms .
Anticancer Properties
Research has indicated that chalcone derivatives of this compound exhibit cytotoxic effects against human prostate LNCaP tumor cells. These findings suggest that the compound and its derivatives could be potent anticancer agents, with specific derivatives showing low IC50 values, which measure the effectiveness of a substance in inhibiting a specific biological or biochemical function .
Antibacterial Applications
The antibacterial potential of chalcones derived from 4-((7-Chloroquinolin-4-yl)amino)phenol has been investigated, particularly against Staphylococcus aureus . These studies aim to address the growing concern of microbial resistance by exploring the bioactivity of natural substances and their derivatives .
Synthesis of Antimicrobial Agents
Derivatives of 4-((7-Chloroquinolin-4-yl)amino)phenol have been synthesized and evaluated for their antimicrobial properties. The design and synthesis of these compounds are geared towards creating effective antimicrobial agents that can combat drug-resistant strains of bacteria .
Drug Resistance Reversal
The structural flexibility of chalcones allows for modifications that can enhance their antibacterial properties. Research into 4-((7-Chloroquinolin-4-yl)amino)phenol derivatives is also focused on reversing bacterial resistance, potentially reinforcing the antibiotic effects of existing drugs .
Medicinal Chemistry
In medicinal chemistry, the molecular skeletons of 4-((7-Chloroquinolin-4-yl)amino)phenol derivatives are of great interest. Their ability to be easily modified allows for the development of new compounds with desired bioactivities, making them promising candidates for future drug development .
Safety and Hazards
将来の方向性
The future directions for “4-[(7-Chloroquinolin-4-yl)amino]phenol” and related compounds could involve further exploration of their potential as antimalarial and anticancer agents . Additionally, the development of new antimicrobial agents using the aminoquinoline moiety is a promising area of research .
作用機序
Target of Action
The primary target of 4-((7-Chloroquinolin-4-yl)amino)phenol is the heme molecule . Heme is a crucial component of hemoglobin, the protein in red blood cells responsible for oxygen transport. In certain conditions, such as malaria, heme crystallization is a key process in the parasite’s lifecycle .
Mode of Action
4-((7-Chloroquinolin-4-yl)amino)phenol interacts with its target by inhibiting heme crystallization . This inhibition disrupts the lifecycle of the malaria parasite, leading to its death . Additionally, the compound has shown cytotoxic effects against certain cancer cells, such as human prostate LNCaP tumor cells .
Biochemical Pathways
The compound affects the heme crystallization pathway, a crucial process in the lifecycle of malaria parasites . By inhibiting this pathway, the compound prevents the parasite from proliferating, thereby halting the progression of the disease .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are efficiently metabolized
Result of Action
The inhibition of heme crystallization by 4-((7-Chloroquinolin-4-yl)amino)phenol leads to the death of the malaria parasite . Additionally, the compound has shown cytotoxic effects against human prostate LNCaP tumor cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-((7-Chloroquinolin-4-yl)amino)phenol. For instance, the length of the carbon-chain linker and electronic properties of the compounds are decisive for their biological activity . .
特性
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-10-1-6-13-14(7-8-17-15(13)9-10)18-11-2-4-12(19)5-3-11/h1-9,19H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAVTICKABAMSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C=CC(=CC3=NC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279366 | |
| Record name | 4-[(7-chloroquinolin-4-yl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81099-86-7 | |
| Record name | 81099-86-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12488 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[(7-chloroquinolin-4-yl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-CHLORO-4-(4-HYDROXYANILINO)QUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How was 4-[(7-Chloroquinolin-4-yl)amino]phenol identified as an impurity in amodiaquine, and what analytical techniques were employed for its characterization?
A1: During the analysis of amodiaquine bulk drug samples using reversed-phase high-performance liquid chromatography with ultraviolet detection (HPLC/UV), researchers discovered three unknown impurities []. One of these impurities was identified as 4-[(7-Chloroquinolin-4-yl)amino]phenol (impurity II) through a combination of liquid chromatography/tandem mass spectrometry (LC/MS(n)) and subsequent comparison with a synthesized standard.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



